molecular formula C22H29IO2 B3048892 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate CAS No. 185195-27-1

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

Cat. No. B3048892
CAS RN: 185195-27-1
M. Wt: 452.4 g/mol
InChI Key: SZUCEMJQEUTBEW-UHFFFAOYSA-M
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Description

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a powerful oxidizing agent that can be used in organic synthesis and as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate involves the transfer of an iodine atom to the substrate, resulting in the formation of an iodine-substrate complex. This complex is highly reactive and can undergo a variety of chemical reactions, including oxidation and polymerization.
Biochemical and Physiological Effects
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidizing agent and can cause damage to cells and tissues if not handled properly.

Advantages and Limitations for Lab Experiments

One of the main advantages of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is its high reactivity, which makes it useful in a wide range of laboratory experiments. However, its high reactivity also means that it can be dangerous to handle and requires careful handling and storage. Additionally, its high cost and complex synthesis method can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate. One potential direction is to investigate its use as a photoinitiator in the development of new polymer materials. Another potential direction is to explore its use in organic synthesis, particularly in the oxidation of complex substrates. Additionally, further research is needed to understand its biochemical and physiological effects, and to develop safe handling and storage protocols for the compound.

Scientific Research Applications

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate has a wide range of scientific research applications. One of its most important applications is in organic synthesis. It can be used as an oxidizing agent to convert alcohols to aldehydes and ketones, and to oxidize sulfides to sulfoxides and sulfones. It can also be used as a photoinitiator in polymerization reactions, where it initiates the polymerization process upon exposure to light.

properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.C2H4O2/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2(3)4/h7-14H,1-6H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUCEMJQEUTBEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619936
Record name Bis(4-tert-butylphenyl)iodanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

CAS RN

185195-27-1
Record name Bis(4-tert-butylphenyl)iodanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 2
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 3
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 4
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 5
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 6
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

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